

Spectroscopic Profile of 2-(Thiophen-2-yl)acetaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(Thiophen-2-yl)acetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Thiophen-2-yl)acetaldehyde** (CAS No. 15022-15-8). The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for their acquisition.

Chemical Identity and Properties

2-(Thiophen-2-yl)acetaldehyde is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure and properties are summarized below.

Property	Value	Source
IUPAC Name	2-(Thiophen-2-yl)acetaldehyde	[PubChem][1]
CAS Number	15022-15-8	[PubChem][1]
Molecular Formula	C ₆ H ₆ OS	[PubChem][1]
Molecular Weight	126.18 g/mol	[PubChem][1]
Appearance	Not specified, likely a liquid	
Boiling Point	69-74 °C at 8 Torr	

Spectroscopic Data

This section presents the available spectroscopic data for **2-(Thiophen-2-yl)acetaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted and, where available, experimental NMR data for **2-(Thiophen-2-yl)acetaldehyde**.

¹H NMR (Proton NMR) Data

No experimental ¹H NMR data for **2-(Thiophen-2-yl)acetaldehyde** was found in the public domain. The following table provides predicted chemical shifts and data for the structurally similar compound, 2-thiophenecarboxaldehyde, for reference.

Proton	Predicted Chemical Shift (ppm) for 2-(Thiophen-2-yl)acetaldehyde	Experimental Chemical Shift (ppm) for 2-Thiophenecarboxaldehyde	Multiplicity
H-3 (Thiophene)	~7.2	7.94	d
H-4 (Thiophene)	~7.0	7.30	t
H-5 (Thiophene)	~7.4	7.99	d
-CH ₂ -	~3.8	-	d
-CHO	~9.8	9.99	t

¹³C NMR (Carbon-13 NMR) Data

A ¹³C NMR spectrum for **2-(Thiophen-2-yl)acetaldehyde** is available from the collection of Prof. W. Robien, Institute of Organic Chemistry, University of Vienna.[\[2\]](#)

Carbon	Chemical Shift (ppm)
C-2 (Thiophene)	~142
C-3 (Thiophene)	~128
C-4 (Thiophene)	~126
C-5 (Thiophene)	~125
-CH ₂ -	~45
-CHO	~198

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-(Thiophen-2-yl)acetaldehyde** are presented below.

No experimental IR spectrum for **2-(Thiophen-2-yl)acetaldehyde** was found in the public domain. The following table provides the expected characteristic absorption bands based on the functional groups present and data for the analogous compound 2-thiophenecarboxaldehyde.

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C-H (aldehyde)	2820-2720	Medium
C=O (aldehyde)	~1725	Strong
C=C (thiophene)	~1500-1400	Medium-Strong
C-H (thiophene)	~3100	Medium
C-S (thiophene)	~800-600	Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for **2-(Thiophen-2-yl)acetaldehyde** is available from SpectraBase.^[2]

m/z	Relative Intensity (%)	Assignment
126	~40	[M] ⁺ (Molecular ion)
97	~100	[M-CHO] ⁺
84	~30	[C ₄ H ₄ S] ⁺ (Thiophene ring)
53	~20	

Experimental Protocols

This section details the general methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- Parameters for ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.

- Spectral width: 0-12 ppm.
- Parameters for ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.
 - Spectral width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- Liquid Samples: A thin film of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).
- Solid Samples (ATR): A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of scans: 16-32.
 - A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

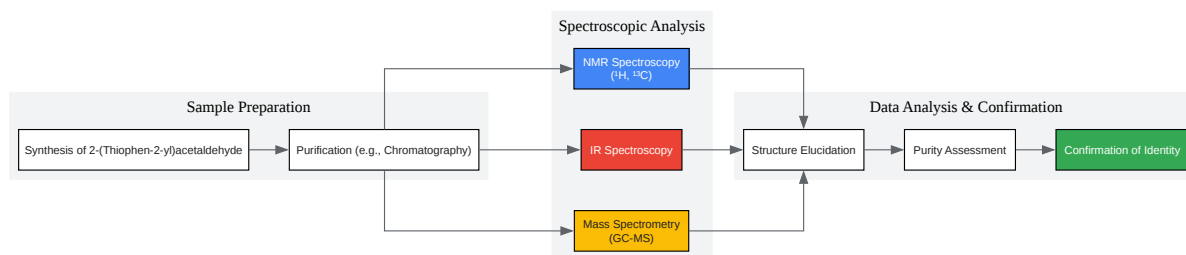
- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, hexane).
- If necessary, derivatize the aldehyde to improve its volatility and chromatographic properties.

Data Acquisition:

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
- GC Parameters:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).
 - Carrier Gas: Helium at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a known compound like **2-(Thiophen-2-yl)acetaldehyde**.



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Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of **2-(Thiophen-2-yl)acetaldehyde**.

This guide provides a foundational set of spectroscopic data and analytical protocols for **2-(Thiophen-2-yl)acetaldehyde**. Researchers are encouraged to acquire their own experimental data for critical applications and to consult the cited resources for further details.

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References

- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Thiophen-2-yl)acetaldehyde | C₆H₆OS | CID 6430722 - PubChem [pubchem.ncbi.nlm.nih.gov]

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